Ytterbium(III) trifluoromethanesulfonate

Overview

Description

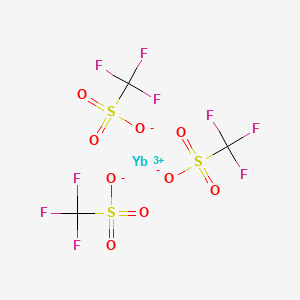

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, CAS 54761-04-5) is a lanthanide-based Lewis acid catalyst with the molecular formula (CF₃SO₃)₃Yb and a molecular weight of 620.25 g/mol (anhydrous) . It is hygroscopic, typically available as a hydrate, and exhibits high thermal and aqueous stability compared to other metal triflates . Its structure comprises a Yb³⁺ ion coordinated to three trifluoromethanesulfonate (OTf⁻) ligands, which confer strong electron-withdrawing properties and solubility in polar organic solvents .

Yb(OTf)₃ is widely employed in organic synthesis, including hydroxymethylation of silyl enol ethers , tosylation of alcohols , and heterocycle formation . Its catalytic efficiency arises from its ability to stabilize transition states without hydrolyzing in aqueous media, a rare trait among Lewis acids .

Preparation Methods

Ytterbium(III) trifluoromethanesulfonate can be commercially obtained or synthesized in the laboratory. The common synthetic route involves reacting ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (TfOH) in deionized water . The reaction is typically carried out in a 1:1 volume ratio, resulting in the formation of ytterbium triflate . This method is efficient and yields a high-purity product.

Chemical Reactions Analysis

Ytterbium(III) trifluoromethanesulfonate is known for its catalytic activity in various organic reactions. Some of the key reactions it undergoes include:

Aldol Condensation: This compound catalyzes the formation of carbon-carbon bonds between aldehydes and ketones.

Michael Addition: It promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Mannich Reaction: This compound facilitates the formation of β-amino carbonyl compounds from aldehydes, amines, and ketones.

Friedel-Crafts Acylation and Alkylation:

Diels-Alder Reaction: This compound enhances the cycloaddition of dienes and dienophiles to form six-membered rings.

Common reagents used in these reactions include aldehydes, ketones, amines, and various nucleophiles. The major products formed are typically carbon-carbon or carbon-heteroatom bonded compounds .

Scientific Research Applications

Catalysis

Ytterbium(III) trifluoromethanesulfonate is widely recognized for its role as a catalyst in organic synthesis. Its Lewis acid properties make it effective in facilitating various chemical reactions:

- Friedel-Crafts Reactions : It has been successfully employed in Friedel-Crafts acylation reactions, demonstrating high efficiency in ionic liquid media. This application highlights its ability to enhance reaction rates and selectivity compared to traditional catalysts .

- Epoxide Reactions : The compound catalyzes the enantioselective synthesis of β-carbolin-1-one derivatives from indole derivatives and epoxides under high-pressure conditions, showcasing its utility in complex organic transformations .

- Reduction Reactions : Research indicates that ytterbium triflate can be utilized to reduce other lanthanides from their trivalent to divalent states, which is crucial for developing new catalytic systems .

Optical Materials

In the field of optical materials, this compound plays a pivotal role:

- Laser Technology : It is incorporated into the development of advanced solid-state lasers. The compound enhances the performance of these lasers by improving their efficiency and output characteristics .

- Optical Coatings : The compound is also used in creating optical coatings that require specific refractive indices and thermal stability, making it suitable for high-performance optical devices.

Medical Imaging

This compound has potential applications in medical imaging:

- MRI Contrast Agents : Its unique properties allow it to be used as a contrast agent in magnetic resonance imaging (MRI), where it improves image clarity and detail. This application is particularly valuable in enhancing diagnostic capabilities in medical settings .

Nanotechnology

The compound is increasingly explored within nanotechnology:

- Nanomaterial Synthesis : this compound is utilized in the synthesis of various nanomaterials, which are essential for applications such as drug delivery systems and sensors. Its ability to facilitate controlled growth of nanoparticles makes it a key player in this domain .

Electronics

In the electronics sector, the compound contributes significantly to advancements:

- High-Performance Components : It is involved in the production of advanced electronic components, aiding in the miniaturization and efficiency of devices. This includes applications in semiconductors and other electronic materials where precise doping is required .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Catalysis | Friedel-Crafts reactions, epoxide reactions | Enhanced reaction rates and selectivity |

| Optical Materials | Solid-state lasers, optical coatings | Improved efficiency and thermal stability |

| Medical Imaging | MRI contrast agents | Enhanced image clarity |

| Nanotechnology | Synthesis of nanomaterials | Controlled growth for drug delivery systems |

| Electronics | Production of high-performance components | Miniaturization and increased device efficiency |

Mechanism of Action

As a Lewis acid, ytterbium triflate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions . Its high catalytic activity is attributed to its ability to stabilize reaction intermediates and transition states, lowering the activation energy required for the reaction to proceed . The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of carbonyl groups, imines, and other electrophilic species .

Comparison with Similar Compounds

Physical and Structural Properties

The table below compares key physical properties of Yb(OTf)₃ with other trifluoromethanesulfonate salts:

| Compound | Molecular Weight (g/mol) | Solubility | Stability in Water | Key Structural Features |

|---|---|---|---|---|

| Yb(OTf)₃ | 620.25 | Soluble in MeCN, THF, H₂O | High | Yb³⁺ with three OTf⁻ ligands |

| Yttrium(III) triflate | 536.12 | Soluble in DCM, MeCN | Moderate | Y³⁺ with smaller ionic radius |

| Scandium(III) triflate | 492.18 | Soluble in polar solvents | Low | Sc³⁺ with stronger Lewis acidity |

| Lanthanum(III) triflate | 586.11 | Soluble in MeOH, H₂O | Moderate | La³⁺ with larger ionic radius |

| Aluminum triflate | 326.11 | Hydrolyzes in H₂O | Low | Al³⁺ with high charge density |

| Zinc triflate | 363.54 | Soluble in acetone, MeCN | Moderate | Zn²⁺ with two OTf⁻ ligands |

Notes:

- Stability in Water : Yb(OTf)₃ uniquely retains catalytic activity in aqueous solutions, enabling reactions like hydroxymethylation under mild conditions . In contrast, Al(OTf)₃ hydrolyzes rapidly, limiting its utility .

- Lewis Acidity : Scandium triflate (Sc(OTf)₃) exhibits stronger Lewis acidity but lower thermal stability, restricting its use in high-temperature reactions .

Catalytic Performance

Hydroxymethylation Reactions

Yb(OTf)₃ catalyzes the hydroxymethylation of silyl enol ethers with formaldehyde in water, achieving yields >90% . Comparatively:

- La(OTf)₃ : Lower yields (~70%) due to reduced Lewis acidity .

- Sc(OTf)₃ : Similar efficiency but prone to decomposition in prolonged reactions .

Tosylation of Alcohols

Yb(OTf)₃ facilitates tosylation of primary and secondary alcohols under neutral conditions with >85% yield . In contrast:

- Zn(OTf)₂ : Requires acidic additives, complicating purification .

- Y(OTf)₃ : Moderate activity (~60% yield) due to weaker coordination .

Hydrolysis of Phosphate Esters

In hydrolysis studies, Yb(OTf)₃ showed <5% activity for DEPPT degradation, whereas metallocene derivatives (e.g., Cp₂MoCl₂) achieved >95% conversion . This highlights Yb(OTf)₃’s selectivity for non-hydrolytic pathways.

Solubility and Reaction Media Compatibility

- Aqueous Media: Yb(OTf)₃ is stable in water, enabling green chemistry applications . Lanthanides like Dy(OTf)₃ and Eu(OTf)₃ exhibit similar stability but lower catalytic turnover .

- Organic Solvents: Yb(OTf)₃ dissolves in THF, MeCN, and DCM, whereas Al(OTf)₃ aggregates in non-polar solvents .

Biological Activity

Ytterbium(III) trifluoromethanesulfonate, commonly referred to as Yb(OTf)₃, is a rare earth metal compound that has garnered attention in various fields of chemical synthesis and biological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C₃H₂F₉O₁₀S₃Yb

- Molar Mass : 638.26 g/mol

- Appearance : White crystalline powder

- Solubility : Insoluble in water

- CAS Number : 252976-51-5

Yb(OTf)₃ is known for its role as a Lewis acid catalyst in organic reactions, particularly in the synthesis of complex molecules. Its unique properties stem from the presence of the ytterbium ion, which can facilitate various chemical transformations.

1. Catalysis in Organic Synthesis

This compound has been extensively used as a catalyst in organic synthesis due to its ability to activate substrates through coordination. Notable applications include:

- Synthesis of β-lactams : It catalyzes the formation of β-lactams from acid chlorides and amines, demonstrating its utility in pharmaceutical chemistry .

- Diels-Alder Reactions : The compound has been employed in stereoselective intramolecular Diels-Alder reactions, showcasing its effectiveness in producing complex cyclic structures .

- Glycosylation Reactions : Research indicates that Yb(OTf)₃ can facilitate glycosylation reactions with high selectivity, particularly in the formation of glycosidic bonds essential for carbohydrate chemistry .

2. Biological Activity Studies

Recent studies have explored the biological activity of Yb(OTf)₃ beyond its catalytic properties. For instance:

- Antimicrobial Activity : A study evaluated the compound's potential as an antimicrobial agent, revealing moderate activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .

- Inhibition of Heparanase : Yb(OTf)₃ has been investigated for its role in synthesizing sulfur-linked sugar polymers that act as heparanase inhibitors. This suggests potential applications in cancer therapy, where heparanase plays a significant role in tumor metastasis .

Table 1: Summary of Biological Activities

Case Study: Synthesis of Heparanase Inhibitors

In a detailed investigation, researchers utilized Yb(OTf)₃ to synthesize novel sugar polymers designed to inhibit heparanase activity. The study demonstrated that these inhibitors could effectively reduce tumor cell migration in vitro, highlighting the compound's potential therapeutic implications .

Safety and Handling

This compound is classified as an irritant (Xi), posing risks to skin and respiratory systems upon exposure. Safety precautions include:

Q & A

Q. Basic: What are the primary catalytic applications of Yb(OTf)₃ in organic synthesis, and how should reaction conditions be optimized?

Yb(OTf)₃ is a water-tolerant Lewis acid catalyst widely used in stereoselective reactions. Key applications include:

- β-Lactam synthesis : Catalyzes asymmetric reactions between acid chlorides and aryl imines when paired with silylated cinchona alkaloids .

- Aldehyde-ene reactions : Enables synthesis of guaiane skeletons via intramolecular cyclization .

- Allylborations : Facilitates stereogenic quaternary carbon center formation in allylboronate additions to aldehydes .

Methodological Tips :

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis, as Yb(OTf)₃ is hygroscopic .

- Optimize catalyst loading (typically 5–10 mol%) and temperature (often room temperature to 60°C) to balance reactivity and selectivity .

Q. Basic: How does Yb(OTf)₃ compare to other lanthanide triflates in catalytic efficiency?

Yb(OTf)₃ exhibits superior Lewis acidity compared to lighter lanthanides (e.g., Sc³⁺, Dy³⁺) due to its smaller ionic radius, enhancing electrophilic activation. However, its reactivity is context-dependent:

- In Diels-Alder reactions, Yb(OTf)₃ outperforms Sc(OTf)₃ in polar solvents like nitromethane .

- For β-lactam synthesis, Sc(OTf)₃ may offer higher enantioselectivity in certain substrates .

Experimental Design :

- Screen multiple triflates (e.g., Yb³⁺, Sc³⁺, Dy³⁺) under identical conditions to identify optimal catalysts .

Q. Advanced: How can researchers address contradictory data on Yb(OTf)₃’s valence state in XPS studies?

XPS data may show mixed Yb²⁺/Yb³⁺ signals due to "shake-up" excitations or surface reduction artifacts . To resolve contradictions:

- Sample Preparation : Conduct measurements under inert atmospheres to prevent oxidation .

- Reference Standards : Compare with Yb₂O₃ (Yb³⁺) and Yb metal (Yb²⁺) controls .

- Theoretical Modeling : Use DFT (e.g., PW91/TZP level) to validate electronic structures .

Q. Advanced: What strategies mitigate Yb(OTf)₃’s hygroscopicity in moisture-sensitive reactions?

Yb(OTf)₃’s hygroscopic nature can deactivate the catalyst. Mitigation approaches include:

- Solvent Drying : Pre-treat solvents with molecular sieves (e.g., SuperDry™ xylenes) .

- Inert Atmosphere : Use Schlenk lines or gloveboxes for handling .

- Hydration Control : Characterize the hydrate content (e.g., TGA) and adjust stoichiometry accordingly .

Q. Advanced: How can computational methods (e.g., DFT) guide mechanistic studies of Yb(OTf)₃-catalyzed reactions?

DFT studies reveal:

- Coordination Geometry : Yb³⁺ adopts a distorted trigonal prismatic structure with bidentate triflate ligands, influencing substrate binding .

- Bonding Analysis : AIM and energy decomposition show predominantly ionic Yb–O bonds with minor covalent contributions, critical for predicting reactivity .

Workflow :

- Model active intermediates using software like Gaussian or ORCA.

- Validate with experimental kinetics (e.g., Eyring plots) .

Q. Methodological: What safety protocols are essential when handling Yb(OTf)₃?

- Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319) .

- Waste Disposal : Collect residues in sealed containers for hazardous waste processing .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. Methodological: How should researchers characterize Yb(OTf)₃ purity and hydration state?

- Purity Analysis : Use ICP-OES for metal content (>99.99% purity) .

- Hydration : Employ TGA to quantify water content (e.g., hydrate vs. anhydrous forms) .

- Crystallinity : Confirm via XRD; hydrate forms often exhibit distinct diffraction patterns .

Q. Advanced: What are the implications of Yb(OTf)₃’s ionic vs. covalent bonding in catalysis?

The ionic character of Yb–O bonds enhances electrophilicity, polarizing substrates like aldehydes. However, minor covalent contributions stabilize transition states in stereoselective reactions .

Properties

IUPAC Name |

trifluoromethanesulfonate;ytterbium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJKOKFZJYCLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9O9S3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369793 | |

| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54761-04-5, 252976-51-5 | |

| Record name | Ytterbium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ytterbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTERBIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N70OSW24G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.